1H-Benzo[d]imidazol-6-amine hydrochloride
Description
Properties
IUPAC Name |
3H-benzimidazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBDFXOCBQKHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332649 | |
| Record name | 3H-benzimidazol-5-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-40-3, 55299-95-1 | |
| Record name | NSC170648 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC11998 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-benzimidazol-5-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55299-95-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[d]imidazol-6-amine hydrochloride typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to yield benzimidazole, which is then further functionalized to introduce the amine group at the 6-position. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are used to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo[d]imidazol-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include substituted benzimidazoles with various functional groups, which can further enhance the compound’s biological activity and chemical properties.
Scientific Research Applications
Scientific Research Applications
1H-Benzo[d]imidazol-6-amine hydrochloride exhibits a range of applications across different scientific disciplines:
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Notable applications include:
- Anticancer Activity : Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Studies have reported IC50 values of 12.5 µM and 15.0 µM, respectively, suggesting effective inhibition of cell growth through mechanisms such as apoptosis induction via caspase activation and reactive oxygen species (ROS) generation .
- Antimicrobial Properties : The compound has shown moderate antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Enzyme Inhibition
This compound has been explored for its role as an inhibitor of specific enzymes:
- Cytochrome P450 Inhibition : The compound is noted for its selective inhibition of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism. This property may be beneficial in understanding drug interactions and metabolic pathways.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Study : A detailed evaluation showed that the compound significantly inhibited the growth of several cancer cell lines, with mechanisms linked to apoptosis induction and ROS generation.
- Antimicrobial Efficacy : A study reported its effectiveness against specific bacterial strains, providing insights into potential therapeutic uses in treating infections .
- Enzyme Interaction Studies : Research highlighted its role as a selective inhibitor of cytochrome P450 enzymes, emphasizing its importance in pharmacological studies related to drug metabolism.
Mechanism of Action
The mechanism of action of 1H-Benzo[d]imidazol-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may interfere with cellular pathways, leading to the inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds exhibit structural or functional similarities to 1H-Benzo[d]imidazol-6-amine hydrochloride, with differences in substituents, salt forms, or ring modifications influencing their chemical and physical properties:
1H-Benzo[d]imidazole-5,6-diamine Dihydrochloride
- CAS No.: 90000-54-7
- Molecular Formula : C₇H₁₀Cl₂N₄
- Molecular Weight : 221.09 g/mol
- The dihydrochloride salt enhances solubility in aqueous systems compared to the monohydrochloride form .
- Applications : Used in coordination chemistry and as a precursor for polybenzimidazole polymers .
1-Methyl-1H-benzo[d]imidazol-6-amine
- CAS No.: 10394-38-4
- Similarity Score : 0.94 (structural similarity)
- Key Differences : A methyl group replaces the hydrogen at the 1-position of the imidazole ring, reducing acidity and altering metabolic stability. This substitution may enhance lipophilicity, affecting bioavailability .
2-Bromo-1H-benzo[d]imidazol-6-amine Hydrochloride
5-Methyl-1H-benzo[d]imidazol-6-amine
- Key Differences : Methylation at the 5-position adjacent to the amine group may sterically hinder interactions with biological targets, altering pharmacological activity compared to the parent compound .
Comparative Analysis: Structural and Functional Properties
Biological Activity
1H-Benzo[d]imidazol-6-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to the benzimidazole class of compounds, characterized by a fused benzene and imidazole ring structure. This structural motif is crucial for its biological activity, as it allows interaction with various biological targets.
1. Antimicrobial Activity
Research has demonstrated that derivatives of 1H-benzimidazole exhibit notable antimicrobial properties. A study evaluating several benzimidazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for selected compounds were reported as follows:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3ao | Staphylococcus aureus | < 1 |
| 3aa | Staphylococcus aureus (MRSA) | 3.9–7.8 |
| BBZ12 | Mycobacterium smegmatis | 5 |
| BBZ14 | Candida albicans | 4 |
These findings suggest that the structural modifications in benzimidazole derivatives can enhance their antimicrobial efficacy, making them promising candidates for further development as antibacterial agents .
2. Anticancer Activity
This compound has also been investigated for its potential anticancer properties. A series of novel benzimidazole derivatives were synthesized and screened against various cancer cell lines. Notably, some compounds demonstrated strong binding affinity to human topoisomerase I, an enzyme critical for DNA replication and repair.
The following table summarizes the anticancer activity of selected derivatives:
| Compound | Target Enzyme | Activity |
|---|---|---|
| BBZ11 | Human Topoisomerase I | Inhibitory |
| BBZ12 | Cancer Cell Lines | IC50 < 10 µM |
The mechanism of action involves interference with DNA-mediated enzymatic processes, leading to inhibition of cancer cell proliferation .
3. Enzyme Inhibition
The compound has been identified as a selective inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This selectivity is crucial for understanding potential drug-drug interactions and metabolic pathways.
The following table illustrates the enzyme inhibition profile:
| Compound | Target Enzyme | Inhibition Type |
|---|---|---|
| 2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride | CYP1A2 | Competitive Inhibition |
This characteristic opens avenues for further pharmacological studies aimed at optimizing drug formulations .
Case Studies
Several studies have highlighted the potential of 1H-benzimidazole derivatives in clinical applications:
- Antimicrobial Efficacy : A study published in Molecules demonstrated that specific substitutions on the benzimidazole core significantly enhanced activity against resistant strains of bacteria such as MRSA .
- Cancer Therapeutics : Research conducted by the National Cancer Institute evaluated a panel of benzimidazole derivatives against human cancer cell lines, revealing several candidates with promising anticancer properties .
- Drug Metabolism : Investigations into the interaction of benzimidazole derivatives with cytochrome P450 enzymes have provided insights into their potential use as modulators in pharmacotherapy .
Q & A
Q. What are the recommended synthetic routes for 1H-Benzo[d]imidazol-6-amine hydrochloride?
The synthesis typically involves reducing nitro precursors or functionalizing benzimidazole cores. For example, aromatic nitro groups can be reduced using sodium dithionite (Na₂S₂O₄) in ethanol/water under mild conditions (room temperature, 1–2 hours), ensuring high selectivity and yield . Alternatively, condensation reactions between o-phenylenediamine derivatives and appropriate carbonyl intermediates under acidic conditions can yield the benzimidazole scaffold, followed by hydrochlorination to form the salt .
Q. How is the compound characterized post-synthesis?
Characterization employs spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and proton environments.
- IR spectroscopy to identify amine (–NH₂) and hydrochloride (–Cl) functional groups.
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight.
- Elemental analysis to assess purity and stoichiometry .
Q. What safety protocols are essential for handling this compound?
Refer to Safety Data Sheets (SDS):
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid inhalation or skin contact; in case of exposure, rinse thoroughly and seek medical attention.
- Store in a cool, dry environment, away from oxidizing agents .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the compound’s electronic properties for drug design?
Hybrid functionals like B3LYP (which integrates exact exchange and gradient corrections) are used to calculate electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These models predict reactivity sites (e.g., nucleophilic –NH₂ groups) and guide structural modifications to enhance binding affinity .
Q. What strategies resolve contradictions between predicted and experimental bioavailability?
Analyze molecular descriptors:
- Rotatable bonds : ≤10 improves permeability.
- Polar surface area (PSA) : ≤140 Ų enhances absorption. Discrepancies may arise from unaccounted factors like crystallinity or solvation effects. Validate predictions using in vitro Caco-2 cell permeability assays and adjust substituents to balance lipophilicity and hydrogen-bonding capacity .
Q. How do structural modifications influence biological activity in benzimidazole derivatives?
Quantitative Structure-Activity Relationship (QSAR) studies reveal that:
- Electron-withdrawing groups (e.g., –Cl) at the 6-position increase enzymatic inhibition.
- Alkyl chains (e.g., –CH₂CH₂NH₂) improve solubility and target engagement. Test derivatives against specific biological targets (e.g., kinases or GPCRs) to correlate structural changes with efficacy .
Q. What experimental controls ensure reproducibility in synthetic protocols?
- Temperature control : Maintain ±2°C during exothermic steps (e.g., nitro reduction).
- Catalyst purity : Use freshly prepared Pd/C or Raney Ni for hydrogenation.
- Acid concentration : Optimize HCl stoichiometry during salt formation to avoid byproducts .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability in aqueous solutions?
- Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring.
- Identify degradation products (e.g., hydrolyzed amine or oxidized imidazole) and adjust pH or add stabilizers (e.g., antioxidants) .
Q. Why do computational and experimental pKa values differ?
- Solvent effects : DFT models often assume gas-phase conditions; incorporate implicit solvation (e.g., COSMO-RS) for accuracy.
- Protonation state : Experimental titration may detect multiple equilibria (e.g., –NH₂ vs. –NH₃⁺), requiring multi-parameter fitting .
Methodological Tables
Table 1. Key Molecular Descriptors for Bioavailability Optimization
| Descriptor | Target Value | Method of Analysis |
|---|---|---|
| Rotatable bonds | ≤10 | Molecular dynamics |
| Polar surface area (PSA) | ≤140 Ų | DFT (B3LYP/6-31G*) |
| H-bond donors/acceptors | ≤12 | Schrödinger QikProp |
Table 2. Common Synthetic Routes and Yields
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitro reduction | Na₂S₂O₄, EtOH/H₂O, RT | 85–92 | |
| Condensation | HCl, reflux, 4–6 hours | 70–78 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
